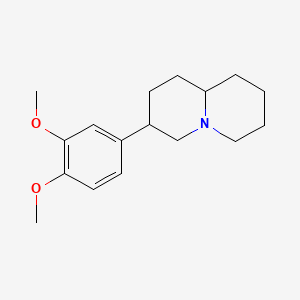
3-(3,4-Dimethoxyphenyl)quinolizidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)quinolizidine is a compound belonging to the class of quinolizidine alkaloids These alkaloids are known for their diverse biological activities and are primarily found in the Leguminosae family of plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)quinolizidine typically involves the use of starting materials such as 3,4-dimethoxyphenylalanine and quinolizidine derivatives. One common method includes the double Michael addition reactions of silylated Nazarov reagents to unsaturated quinolizidine lactams . The reaction conditions often involve the use of strong bases and inert solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethoxyphenyl)quinolizidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizidine N-oxides.
Reduction: Reduction reactions can convert the quinolizidine ring to its corresponding dihydro derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinolizidine N-oxides.
Reduction: Dihydroquinolizidine derivatives.
Substitution: Substituted quinolizidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)quinolizidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethoxyphenyl)quinolizidine involves its interaction with various molecular targets. It is known to affect ion channels and receptors in the cardiovascular system, leading to its antiarrhythmic effects . The compound may also interact with enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparación Con Compuestos Similares
Similar Compounds
Lupinine: Another quinolizidine alkaloid with similar biological activities.
Cytisine: Known for its use in smoking cessation therapies.
Sparteine: Used as a chiral ligand in asymmetric synthesis.
Uniqueness
3-(3,4-Dimethoxyphenyl)quinolizidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3,4-dimethoxyphenyl group enhances its potential as a therapeutic agent compared to other quinolizidine alkaloids.
Propiedades
Número CAS |
63716-68-7 |
|---|---|
Fórmula molecular |
C17H25NO2 |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C17H25NO2/c1-19-16-9-7-13(11-17(16)20-2)14-6-8-15-5-3-4-10-18(15)12-14/h7,9,11,14-15H,3-6,8,10,12H2,1-2H3 |
Clave InChI |
WWZYSFVVLXIGSX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2CCC3CCCCN3C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


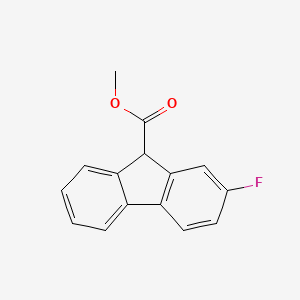
![1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one](/img/structure/B13940214.png)
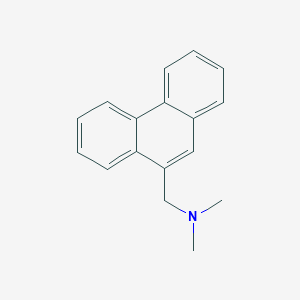

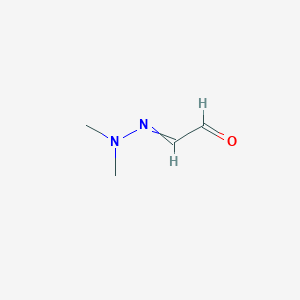

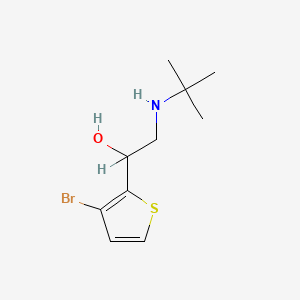
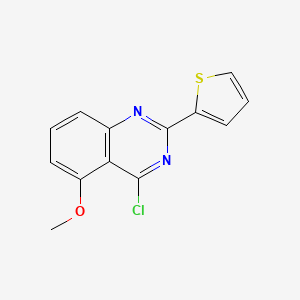
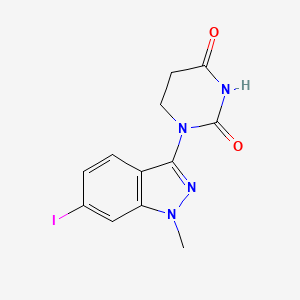


![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)
![5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)

